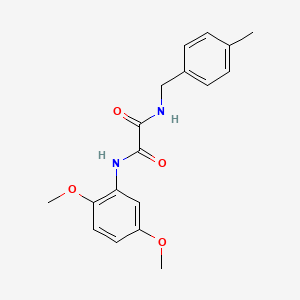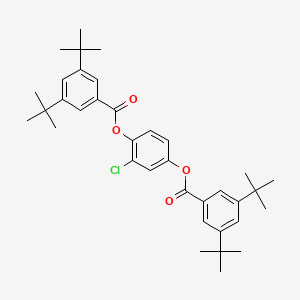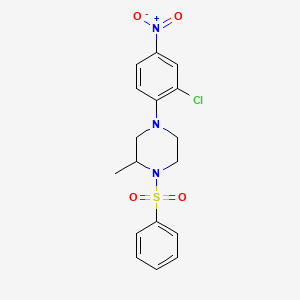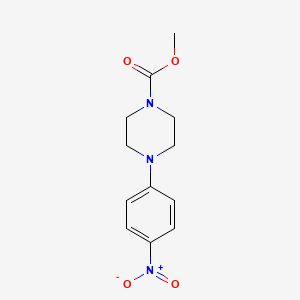![molecular formula C25H25N3O3S B5181695 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5181695.png)
4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. This enzyme is responsible for converting glutamine into glutamate, which is a crucial step in cancer cell metabolism. BPTES has been studied extensively for its potential use in cancer treatment, as well as for its role in understanding the metabolic pathways of cancer cells.
Mecanismo De Acción
4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide works by binding to the active site of the glutaminase enzyme, preventing it from converting glutamine into glutamate. This leads to a buildup of glutamine in the cell, which can cause a variety of metabolic disruptions and ultimately lead to cell death.
Biochemical and Physiological Effects:
4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide has been shown to have a variety of biochemical and physiological effects on cancer cells. These include a reduction in cell proliferation, induction of apoptosis, and disruption of metabolic pathways. Additionally, 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide has been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide is its specificity for the glutaminase enzyme, which allows for targeted inhibition of cancer cell metabolism. However, 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide also has limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide. These include the development of more potent and selective glutaminase inhibitors, as well as the exploration of combination therapies that can enhance the efficacy of 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide. Additionally, research is needed to better understand the metabolic pathways affected by 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide and how they can be targeted for cancer treatment.
In conclusion, 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide is a promising small molecule inhibitor with potential applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include the development of more potent and selective inhibitors, exploration of combination therapies, and further understanding of metabolic pathways affected by 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide.
Métodos De Síntesis
4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide can be synthesized using a multi-step process, starting with the reaction of 4-bromobenzoyl chloride with sodium benzoate to form 4-benzyloxybenzoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-(butyrylamino)aniline to form the desired product, 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide.
Aplicaciones Científicas De Investigación
4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential use in cancer treatment. By inhibiting glutaminase, 4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide can effectively starve cancer cells of the glutamine they need for energy and growth. This has been shown to be effective in a variety of cancer types, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
N-[[3-(butanoylamino)phenyl]carbamothioyl]-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-2-7-23(29)26-20-10-6-11-21(16-20)27-25(32)28-24(30)19-12-14-22(15-13-19)31-17-18-8-4-3-5-9-18/h3-6,8-16H,2,7,17H2,1H3,(H,26,29)(H2,27,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRAUQSMWHMREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-N-{[3-(butanoylamino)phenyl]carbamothioyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5181620.png)
![N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B5181633.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B5181639.png)
![6-(2-methoxy-1-naphthyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5181648.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide](/img/structure/B5181656.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B5181664.png)


![1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5181687.png)
![N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5181693.png)


![1-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5181713.png)
